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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B1163077 Get Quote

Disclaimer: Initial research indicates that "11-Hydroxygelsenicine" may be a typographical

error, as the prominently documented and researched compound with a similar name is 14-

Hydroxygelsenicine. This guide will proceed under the assumption that the intended topic is 14-

Hydroxygelsenicine, a notable indole alkaloid with significant biological activities.

Introduction
14-Hydroxygelsenicine is a naturally occurring monoterpenoid indole alkaloid found in plants of

the Gelsemium genus, particularly Gelsemium elegans.[1] This compound belongs to the

gelsedine-type alkaloids and is characterized by a complex polycyclic structure.[1] Historically,

extracts of Gelsemium have been used in traditional medicine for various ailments, but their

toxicity has limited their therapeutic application. Modern research has focused on isolating and

characterizing individual alkaloids like 14-Hydroxygelsenicine to understand their

pharmacological properties and potential as therapeutic agents, particularly in the fields of

oncology and neuroscience.

Chemical Structure and Properties
The chemical structure of 14-Hydroxygelsenicine is intricate, featuring a spiro-oxindole core

fused to a cage-like ether and a piperidine ring. Its systematic IUPAC name is

(1'R,5'S,11'S,12'R,13'R)-5'-ethyl-1-methoxy-1',11',12',13'-tetrahydro-spiro[indole-3,10'-[2]

[3]methano[4][5]oxazocino[3,4-a]pyridine]-2-one.
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Chemical Structure
Chemical Structure of 14-Hydroxygelsenicine

Figure 1. 2D Chemical Structure of 14-Hydroxygelsenicine.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 14-Hydroxygelsenicine is

presented in the table below. It is important to note that experimentally determined values for

properties such as melting point, solubility, and pKa are not readily available in the reviewed

literature.

Property Value Source

Molecular Formula C₁₉H₂₂N₂O₄ [4]

Molar Mass 342.395 g/mol [4]

Appearance White, amorphous powder [6]

Density (predicted) 1.53±0.1 g/cm³ [4]

Boiling Point (predicted) 570.3±50.0 °C at 760 mmHg [4]

Melting Point Data not available -

Solubility Data not available -

pKa (predicted) Data not available -

Experimental Protocols
This section details generalized experimental protocols for the isolation, characterization, and

biological evaluation of 14-Hydroxygelsenicine, based on methods reported for Gelsemium

alkaloids.

Isolation and Purification
A common method for the isolation of 14-Hydroxygelsenicine from Gelsemium elegans involves

a combination of chromatographic techniques.[7][8][9]
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Protocol: Isolation of 14-Hydroxygelsenicine

Extraction:

Air-dried and powdered plant material (e.g., stems and leaves of G. elegans) is extracted

exhaustively with an organic solvent such as methanol or ethanol at room temperature.

The combined extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction:

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

The acidic solution is then washed with a non-polar solvent like ethyl acetate to remove

neutral and acidic compounds.

The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10 and then

extracted with a chlorinated solvent such as dichloromethane or chloroform to obtain the

crude alkaloid fraction.

Chromatographic Purification:

High-Speed Counter-Current Chromatography (HSCCC): The crude alkaloid extract is first

subjected to HSCCC for preliminary separation. A suitable two-phase solvent system, for

example, n-hexane-ethyl acetate-methanol-water, is used.[7]

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from

HSCCC containing 14-Hydroxygelsenicine are further purified by Prep-HPLC on a C18

column with a mobile phase gradient of acetonitrile and water containing an additive like

formic acid or triethylamine.[7][9]

The purity of the isolated compound is assessed by analytical HPLC.

Structural Characterization
The structure of the purified 14-Hydroxygelsenicine is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or

higher) in a deuterated solvent such as chloroform-d or methanol-d.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for

the complete assignment of proton and carbon signals and to establish the connectivity of

the molecule.[6]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is

used to determine the exact mass and elemental composition of the molecule.[6]

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which

can provide further structural information. For 14-hydroxygelsenicine, characteristic

fragment ions would be monitored.[10]

Biological Activity Assays
The inhibitory effect of 14-Hydroxygelsenicine on the STAT3 signaling pathway can be

assessed using the following methods.[5][11][12]

Protocol: Western Blot for Phospho-STAT3

Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., U266

multiple myeloma cells) are cultured to 70-80% confluency. The cells are then treated with

varying concentrations of 14-Hydroxygelsenicine for a specified period (e.g., 24 hours).

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA or Bradford assay.

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE

and transferred to a PVDF membrane. The membrane is blocked and then incubated with

primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
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Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the

protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. A decrease in the ratio of phospho-STAT3 to total STAT3 indicates inhibition.

Protocol: STAT3 Luciferase Reporter Assay

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly

luciferase reporter plasmid and a Renilla luciferase control plasmid.

Treatment and Stimulation: Transfected cells are treated with 14-Hydroxygelsenicine for a

set time, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6).

Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferase

are measured using a dual-luciferase assay system.

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A

reduction in normalized luciferase activity in treated cells compared to controls indicates

inhibition of STAT3 transcriptional activity.

The effect of 14-Hydroxygelsenicine on osteoclast differentiation can be evaluated as follows.

[13][14][15]

Protocol: TRAP Staining Assay

Cell Culture: Mouse bone marrow-derived macrophages (BMMs) are cultured in the

presence of M-CSF (macrophage colony-stimulating factor).

Induction of Osteoclastogenesis: BMMs are stimulated with RANKL (receptor activator of

nuclear factor-κB ligand) in the presence of various concentrations of 14-Hydroxygelsenicine

for several days (e.g., 5-7 days).

TRAP Staining: The cells are fixed and stained for tartrate-resistant acid phosphatase

(TRAP), a marker enzyme for osteoclasts.

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are

counted as osteoclasts. A decrease in the number of osteoclasts in treated cultures indicates

inhibition of osteoclastogenesis.
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The interaction of 14-Hydroxygelsenicine with GABA-A receptors can be assessed using a

competitive radioligand binding assay.[4][16][17]

Protocol: [³H]Muscimol Binding Assay

Membrane Preparation: Rat brain cortices are homogenized, and crude synaptic membranes

are prepared by differential centrifugation.

Binding Assay: The prepared membranes are incubated with a fixed concentration of a

radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the absence or presence of

increasing concentrations of 14-Hydroxygelsenicine.

Separation and Quantification: The bound and free radioligand are separated by rapid

filtration through glass fiber filters. The radioactivity retained on the filters is quantified by

liquid scintillation counting.

Data Analysis: The specific binding of the radioligand is determined, and the IC₅₀ value for

14-Hydroxygelsenicine is calculated from the competition curve. This indicates the

concentration of the compound required to inhibit 50% of the specific binding of the

radioligand.

Biological Activities and Signaling Pathways
14-Hydroxygelsenicine exhibits a range of biological activities, including antitumor, anti-

inflammatory, and neurotoxic effects. These activities are mediated through its interaction with

specific cellular signaling pathways.

Antitumor Activity via STAT3 Inhibition
14-Hydroxygelsenicine has been shown to inhibit the proliferation of cancer cells by interfering

with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell survival and

proliferation. By inhibiting the phosphorylation and subsequent activation of STAT3, 14-

Hydroxygelsenicine can downregulate the expression of STAT3 target genes involved in cell

cycle progression and apoptosis, leading to tumor growth inhibition.[8][18]
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STAT3 signaling inhibition by 14-Hydroxygelsenicine.

Inhibition of Osteoclastogenesis
14-Hydroxygelsenicine has been found to inhibit osteoclast activity.[4] Osteoclasts are cells

responsible for bone resorption, and their overactivity can lead to bone loss in diseases like

osteoporosis. The differentiation and activation of osteoclasts are primarily regulated by the

RANKL/RANK signaling pathway. By interfering with this pathway, 14-Hydroxygelsenicine can

reduce the formation of mature osteoclasts, thereby inhibiting bone resorption.[19][20]
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Inhibition of RANKL-induced osteoclastogenesis.

Neurotoxicity via GABA-A Receptor Modulation
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14-Hydroxygelsenicine is known to exhibit neurotoxicity, which is attributed to its interaction

with the GABAergic system.[4] It enhances the binding of the inhibitory neurotransmitter γ-

aminobutyric acid (GABA) to its receptor, the GABA-A receptor. This potentiation of GABAergic

signaling leads to increased chloride ion influx into neurons, resulting in hyperpolarization and

a decrease in neuronal excitability. At toxic doses, this can lead to respiratory depression and

other neurological symptoms.[4]
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Modulation of GABA-A receptor signaling.
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Conclusion
14-Hydroxygelsenicine is a structurally complex and biologically active alkaloid with significant

potential for drug development, particularly in the area of cancer therapy. Its ability to inhibit the

STAT3 signaling pathway and osteoclastogenesis provides a strong rationale for further

investigation. However, its neurotoxicity, mediated through the GABA-A receptor, presents a

significant challenge that must be addressed through careful dose-response studies and

potentially through the development of derivatives with an improved therapeutic index. This

guide provides a foundational overview of the chemical and biological properties of 14-

Hydroxygelsenicine, along with generalized protocols for its study, to aid researchers in this

endeavor. Further research is required to fully elucidate its pharmacological profile and to

determine its clinical viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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